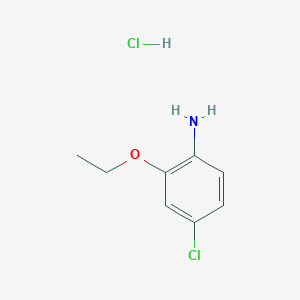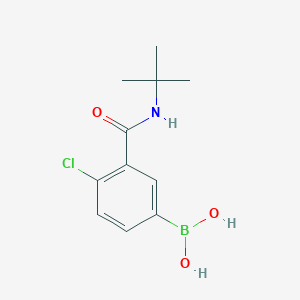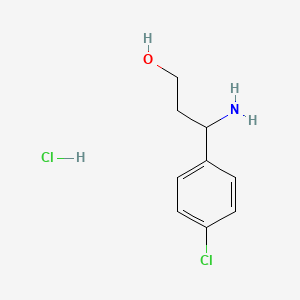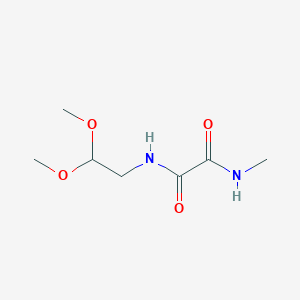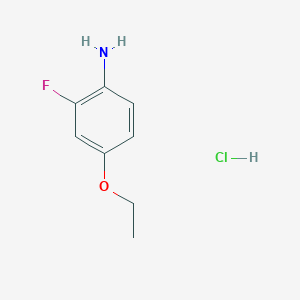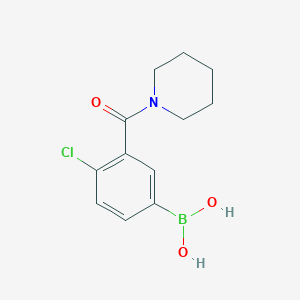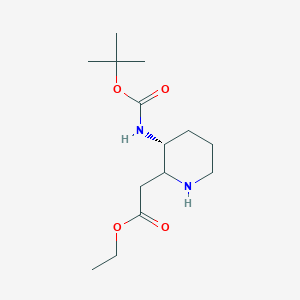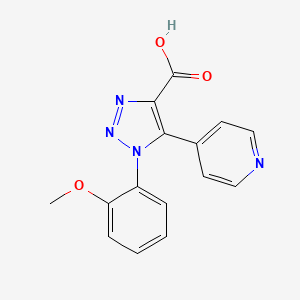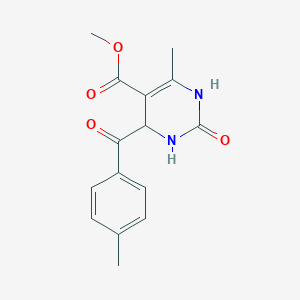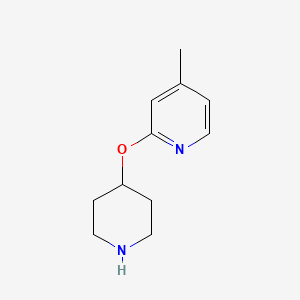
4-Methyl-2-(piperidin-4-yloxy)pyridine
Übersicht
Beschreibung
“4-Methyl-2-(piperidin-4-yloxy)pyridine” is a chemical compound that is likely used in the pharmaceutical industry . It is related to “4-Methylpyridine”, a pungent liquid that is a building block for the synthesis of other heterocyclic compounds .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “4-Methyl-2-(piperidin-4-yloxy)pyridine”, often involves intra- and intermolecular reactions . One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . Another method involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst .Molecular Structure Analysis
The molecular weight of “4-Methyl-2-(piperidin-4-yloxy)pyridine” is 192.26 . The InChI key, which is a unique identifier for the compound, is provided in the source .Physical And Chemical Properties Analysis
“4-Methyl-2-(piperidin-4-yloxy)pyridine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Pyridine and Piperidine Derivatives in Medicinal Chemistry
Pyridine and piperidine derivatives have been noted for their significant medicinal importance. They possess a wide range of biological activities, with numerous compounds in clinical use. These derivatives have been applied in the development of drugs with antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. Moreover, they serve as key scaffolds in the design of new chemical entities in drug discovery, highlighting their versatility and utility in medicinal chemistry (Altaf et al., 2015); (Abu-Taweel et al., 2022).
Applications in Analytical Chemistry
Compounds containing pyridine and piperidine groups have been employed in analytical chemistry, particularly in the synthesis and evaluation of ligands for D2-like receptors. These pharmacophoric groups, exemplified in antipsychotic agents, highlight the compound's potential for developing selective and potent agents targeting neurotransmitter receptors (Sikazwe et al., 2009).
Role in Agrochemicals Discovery
The pyridine moiety, similar to the one present in 4-Methyl-2-(piperidin-4-yloxy)pyridine, plays a crucial role in agrochemicals. Pyridine-based compounds have been pivotal as fungicides, insecticides, and herbicides. Their structural flexibility allows for the development of novel lead compounds in agrochemical research, demonstrating the potential of pyridine derivatives in enhancing agricultural productivity and protection (Guan et al., 2016).
Anticancer Research
Pyridine-based Cu(II) complexes, due to their structural affinity with 4-Methyl-2-(piperidin-4-yloxy)pyridine, have shown promising anticancer activity against various cancer cell lines. The complexation with metal ions like Cu(II) enhances the bioavailability and pharmacological effects, suggesting the potential use of 4-Methyl-2-(piperidin-4-yloxy)pyridine derivatives in cancer treatment (Alshamrani, 2023).
Safety And Hazards
Zukünftige Richtungen
Piperidine derivatives, such as “4-Methyl-2-(piperidin-4-yloxy)pyridine”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-methyl-2-piperidin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-7-13-11(8-9)14-10-3-5-12-6-4-10/h2,7-8,10,12H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULZLBAUAQRVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(piperidin-4-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



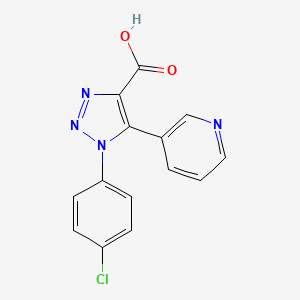
![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)
![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)

